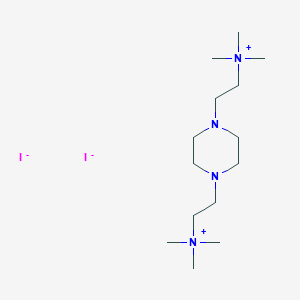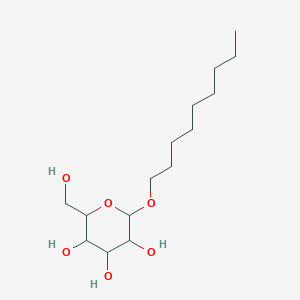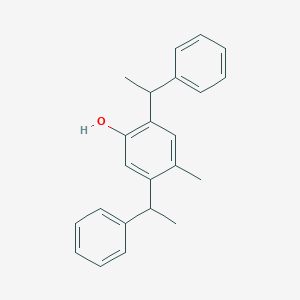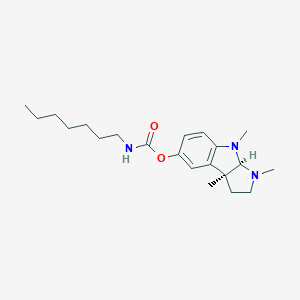
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide), commonly known as PIPER, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PIPER is a quaternary ammonium compound that has been synthesized using various methods.
作用機序
PIPER acts as a competitive inhibitor of the nicotinic acetylcholine receptor. It binds to the receptor and prevents the binding of acetylcholine, which is the primary neurotransmitter involved in the transmission of nerve impulses. This mechanism of action makes PIPER a potentially useful tool for studying the role of the nicotinic acetylcholine receptor in various neurological processes.
Biochemical and Physiological Effects
PIPER has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that PIPER can inhibit the growth of various cancer cell lines. PIPER has also been shown to have antifungal activity against various fungal species. In vivo studies have demonstrated that PIPER can reduce the severity of symptoms in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the main advantages of using PIPER in lab experiments is its high affinity for the nicotinic acetylcholine receptor. This makes it a potentially useful tool for studying the role of this receptor in various neurological processes. However, one limitation of using PIPER is its high cost and the complex synthesis process required to obtain pure PIPER.
将来の方向性
There are several future directions for the study of PIPER. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another potential direction is the study of PIPER in animal models of various neurological conditions, such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to fully understand the biochemical and physiological effects of PIPER and its potential use in various scientific research applications.
Conclusion
In conclusion, PIPER is a unique chemical compound that has gained significant attention in scientific research due to its potential use in various applications. The synthesis of PIPER is a complex process that requires careful attention to detail to ensure the purity of the compound. PIPER has been extensively studied for its potential use in neuroscience and as a radioligand in PET imaging. Further studies are needed to fully understand the potential of PIPER in various scientific research applications.
合成法
PIPER can be synthesized using various methods, including the reaction of piperazine with bis(trimethylsilyl)iodide, followed by quaternization with trimethylamine. Another method involves the reaction of 1,4-bis(2-chloroethyl)piperazine with trimethylamine, followed by reaction with sodium iodide. The synthesis of PIPER is a complex process that requires careful attention to detail to ensure the purity of the compound.
科学的研究の応用
PIPER has been extensively studied for its potential use in various scientific research applications. One of the most significant applications of PIPER is in the field of neuroscience. PIPER has been shown to have a high affinity for the nicotinic acetylcholine receptor, which is involved in various neurological processes. PIPER has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.
特性
CAS番号 |
109495-32-1 |
|---|---|
製品名 |
Ammonium, (1,4-piperazinediyldiethylene)bis(trimethyl-, diiodide |
分子式 |
C14H34I2N4 |
分子量 |
512.26 g/mol |
IUPAC名 |
trimethyl-[2-[4-[2-(trimethylazaniumyl)ethyl]piperazin-1-yl]ethyl]azanium;diiodide |
InChI |
InChI=1S/C14H34N4.2HI/c1-17(2,3)13-11-15-7-9-16(10-8-15)12-14-18(4,5)6;;/h7-14H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
UBBYHCRTUYAYSA-UHFFFAOYSA-L |
SMILES |
C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-] |
正規SMILES |
C[N+](C)(C)CCN1CCN(CC1)CC[N+](C)(C)C.[I-].[I-] |
同義語 |
(1,4-Piperazinediyldiethylene)bis(trimethylammonium iodide) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Pyrimido[2,1-f]purine-2,4,8(1H,3H,9H)-trione, 7-[(dimethylamino)methylene]-6,7-dihydro-6-hydroxy-1,](/img/structure/B24498.png)
![1,3-Dioxo-1h-benzo[de]isoquinolin-2(3h)-yl trifluoromethanesulfonate](/img/structure/B24499.png)







